Cas no 816-66-0 (4-Methyl-2-oxovaleric Acid)

4-Methyl-2-oxovaleric Acid structure
4-Methyl-2-oxovaleric Acid structure
상품 이름:4-Methyl-2-oxovaleric Acid
CAS 번호:816-66-0
MF:C6H10O3
메가와트:130.141802310944
MDL:MFCD00066204
CID:39951
PubChem ID:70

4-Methyl-2-oxovaleric Acid 화학적 및 물리적 성질

이름 및 식별자

    • 4-Methyl-2-oxopentanoic acid
    • KETOLEUCINE
    • 2-KETO-ISO-CAPROIC ACID
    • 2-KETO-ISO-HEXANOIC ACID
    • 2-KETO-4-METHYL-N-PENTANOIC ACID
    • 2-KETO-4-METHYLPENTANOIC ACID
    • 2-OXO-4-METHYLVALERIC ACID
    • 2-OXOISOCAPROIC ACID
    • A-KETOISOCAPROIC ACID
    • ALPHA-KETOISOCAPROIC ACID
    • 2-keto-isocaproate
    • 4-methyl-2-oxo-pentanoicaci
    • Isopropylpyruvicacid
    • Pentanoic acid, 4-methyl-2-oxo-
    • 4-Methyl-2-oxovaleric Acid
    • KETOISOCAPROIC ACID, ALPHA-(P)
    • α-Methylstyrene MonoMer
    • alpha-ketoisocaproate
    • 2-OXO-4-METHYLPENTANOIC ACID
    • 2-Oxoisocaproate
    • 4-methyl-2-oxopentanoate
    • 2-Oxoisohexanoate
    • alpha-oxoisocaproate
    • alpha-Oxoisohexanoate
    • 4-methyl-2-oxo-pentanoic acid
    • 2-KETOISOCAPROIC ACID
    • Isopropylpyruvic acid
    • 2-ketoisocaproate
    • 2-oxo-4-methylpentanoate
    • .alpha.-Ketoisocaproic acid
    • 2-Keto-
    • 4-Methyl-2-oxopentanoic acid (ACI)
    • Valeric acid, 4-methyl-2-oxo- (8CI)
    • 2-keto-4-Methylvaleric acid
    • 2-Oxoleucine
    • Isobutylglyoxylic acid
    • Ketoisocaproic acid
    • α-Ketoisocaproic acid
    • α-Ketoisocapronic acid
    • α-Oxoisocaproic acid
    • MDL: MFCD00066204
    • 인치: 1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
    • InChIKey: BKAJNAXTPSGJCU-UHFFFAOYSA-N
    • 미소: O=C(C(CC(C)C)=O)O

계산된 속성

  • 정밀분자량: 130.06300
  • 동위원소 질량: 130.062994
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 54.4
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.055 g/mL at 20 °C(lit.)
  • 융해점: 8-10 °C
  • 비등점: 85°C/13mmHg(lit.)
  • 플래시 포인트: 83.3 °C
  • 굴절률: n20/D 1.431
  • 수용성: Soluble in water.
  • PSA: 54.37000
  • LogP: 0.68620
  • 용해성: 미확정
  • FEMA: 3871 | 4-METHYL-2-OXOPENTANOIC ACID

4-Methyl-2-oxovaleric Acid 보안 정보

  • 기호: GHS05
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H314
  • 경고성 성명: P280,P305+P351+P338,P310
  • 위험물 운송번호:UN 3265 8/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 34
  • 보안 지침: S26-S36/37/39-S45
  • 포카표 F사이즈:3-9-13
  • 위험물 표지: C
  • 위험 등급:8
  • 패키지 그룹:III
  • 포장 등급:III
  • 위험 용어:R34
  • 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
  • 보안 용어:8
  • TSCA:Yes

4-Methyl-2-oxovaleric Acid 세관 데이터

  • 세관 번호:2918300090
  • 세관 데이터:

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    2918300090

    개요:

    2918300090에는 다른 카르복실산의 다른 알데히드나 케톤 (산무수 \ 아세틸할로겐 \ 과산화물, 과산소산 및 이 세호의 파생물 포함) 이 함유되어 있지 않다.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2918300090은 알데히드 또는 케톤 기능을 가지고 있지만 다른 산소 기능을 가지고 있지 않은 다른 카르복실산, 그들의 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

4-Methyl-2-oxovaleric Acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-182826-0.1g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-182826-10.0g
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816-66-0 95.0%
10.0g
$177.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5071-100mg
4-Methyl-2-oxopentanoic acid
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¥ 499 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-232858A-5g
4-Methyl-2-oxovaleric acid,
816-66-0 ≥95%
5g
¥2143.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65470-100mg
4-methyl-2-oxopentanoic acid
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¥188.0 2022-04-27
Enamine
EN300-182826-2.5g
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816-66-0 95.0%
2.5g
$68.0 2025-03-21
Enamine
EN300-182826-25.0g
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816-66-0 95.0%
25.0g
$318.0 2025-03-21
TRC
M220748-10mg
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816-66-0
10mg
$ 46.00 2023-09-07
TRC
M220748-50mg
4-Methyl-2-oxovaleric Acid
816-66-0
50mg
$ 53.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M104530-25g
4-Methyl-2-oxovaleric Acid
816-66-0 98%
25g
¥2778.90 2023-09-02

4-Methyl-2-oxovaleric Acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Glutamic acid Catalysts: Catalase ,  Glutamate oxidase Solvents: Water ;  10 h, pH 7.5, 30 °C
참조
Exploration of Transaminase Diversity for the Oxidative Conversion of Natural Amino Acids into 2-Ketoacids and High-Value Chemicals
Li, Tao; Cui, Xuexian; Cui, Yinglu; Sun, Jinyuan; Chen, Yanchun; et al, ACS Catalysis, 2020, 10(14), 7950-7957

합성회로 2

반응 조건
1.1 Catalysts: L-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 8, 30 °C
참조
Production of α-Ketoisocaproate and α-Keto-β-Methylvalerate by Engineered L-Amino Acid Deaminase
Yuan, Yuxiang ; Song, Wei; Liu, Jia; Chen, Xiulai; Luo, Qiuling; et al, ChemCatChem, 2019, 11(10), 2464-2472

합성회로 3

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Scalable Electrocatalytic Intermolecular Acylcyanation and Aminocyanation of Alkenes
Kong, Xianqiang ; Chen, Xiaohui; Chen, Yiyi; Cao, Zhong-Yan, Journal of Organic Chemistry, 2022, 87(11), 7013-7021

합성회로 4

반응 조건
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
참조
Nickel-catalyzed electrochemical Minisci acylation of aromatic N-heterocycles with α-keto acids via ligand-to-metal electron transfer pathway
Ding, Hang; Xu, Kun ; Zeng, Cheng-Chu, Journal of Catalysis, 2020, 381, 38-43

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
Palladium-catalyzed double and single carbonylations of β-amino alcohols. Selective synthesis of morpholine-2,3-diones and oxazolidin-2-ones and applications for synthesis of α-oxo carboxylic acids
Imada, Yasushi; Mitsue, Yo; Ike, Kazuo; Washizuka, Ken-ichi; Murahashi, Shun-Ichi, Bulletin of the Chemical Society of Japan, 1996, 69(7), 2079-2090

합성회로 6

반응 조건
참조
Byproducts of the aqueous halogenation of amino derivatives
Abia, Li.; Armesto, X. L.; Canle, L.; Garcia, M. V.; Losada, M.; et al, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

합성회로 7

반응 조건
1.1 Catalysts: Pyridoxal 5′-phosphate ,  L-Glutamic acid ;  30 °C
참조
Photobiocatalytic Cascades for Acylating N-Heterocycles with Natural Amino Acids via the 2-Keto Acids
Cui, Xuexian; Geng, Wen-Chao; Jiang, Huifeng; Wu, Bian, Advanced Synthesis & Catalysis, 2022, 364(23), 4013-4019

합성회로 8

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  100 °C
참조
Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step
Anderson, James C.; Kalogirou, Andreas S.; Porter, Michael J.; Tizzard, Graham J., Beilstein Journal of Organic Chemistry, 2013, 9, 1737-1744

합성회로 9

반응 조건
1.1 Reagents: 2,6-Lutidine ,  N-Hydroxyphthalimide ,  Lithium perchlorate Solvents: Acetonitrile ,  Water
참조
Electrosynthesis of amino acids from biomass-derived α-hydroxyl acids
Yan, Kaili; Huddleston, Morgan L.; Gerdes, Brett A.; Sun, Yujie, Green Chemistry, 2022, 24(13), 5320-5325

합성회로 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 1.5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Total Synthesis of the Natural Herbicide MBH-001 and Analogues
Kuhn, Birgit; Barber, David M.; Dietrich, Hansjoerg; Doeller, Uwe; Hoffmann, Michael G.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2271-2290

합성회로 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < pH 12, rt; 1 h, pH 11 - 12, rt; rt → 70 °C; 0.5 h, 70 °C; 70 °C → rt
참조
Synthesis of 4-methyl-2-oxo-pentanoic acid
Song, Li-feng; Sun, Chao-hui; Guo, Lin; Yin, Yong-bo; Liu, Yu-shi; et al, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(6), 27-29

합성회로 12

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
참조
Facile Synthesis of γ-Butenolides and Maleic Anhydrides via Annulation of α-Keto Acids and Triazenyl Alkynes
Bao, Xiaodong; Zeng, Linwei; Jin, Jian ; Cui, Sunliang, Journal of Organic Chemistry, 2022, 87(5), 2821-2830

합성회로 13

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
Lower aliphatic 2-oxo acids and their ethyl esters from ethyl esters of 2-hydroxy acids
Kozlowski, Roman; Kubica, Zbigniew; Rzeszotarska, Barbara; Smelka, Leszek; Pietrzynski, Grzegorz, Organic Preparations and Procedures International, 1989, 21(1), 75-82

합성회로 14

반응 조건
1.1 Reagents: Oxalic acid ,  Water Solvents: Diethyl ether
참조
Lithium aldimines. New synthetic intermediate
Walborsky, Harry M.; Niznik, G. E., Journal of the American Chemical Society, 1969, 91(27),

합성회로 15

반응 조건
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
참조
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

4-Methyl-2-oxovaleric Acid Raw materials

4-Methyl-2-oxovaleric Acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:816-66-0)4-Methyl-2-oxovaleric Acid
A840181
순결:99%/99%/99%/99%
재다:25.0g/50.0g/100.0g/250.0g
가격 ($):248.0/397.0/645.0/1290.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:816-66-0)4-Methyl-2-oxovaleric acid
2468917
순결:98%
재다:Company Customization
가격 ($):문의